2-(1H-Indol-1-yl)-2-methylpropan-1-ol

Catalog No.
S14693802
CAS No.
M.F
C12H15NO
M. Wt
189.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1H-Indol-1-yl)-2-methylpropan-1-ol

Product Name

2-(1H-Indol-1-yl)-2-methylpropan-1-ol

IUPAC Name

2-indol-1-yl-2-methylpropan-1-ol

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

InChI

InChI=1S/C12H15NO/c1-12(2,9-14)13-8-7-10-5-3-4-6-11(10)13/h3-8,14H,9H2,1-2H3

InChI Key

BRKFATVKFJXRTF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)N1C=CC2=CC=CC=C21

2-(1H-Indol-1-yl)-2-methylpropan-1-ol is an organic compound characterized by the presence of an indole ring fused to a branched alcohol structure. The indole moiety contributes significantly to the compound's chemical properties and biological activities, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis. This compound features a hydroxyl group attached to a 2-methylpropan-1-ol side chain, which enhances its solubility and potential interactions in biological systems.

Due to its functional groups:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone, specifically 2-(1H-indol-1-yl)-2-methylpropan-2-one. Common reagents for this transformation include pyridinium chlorochromate and Jones reagent.
  • Reduction: The indole ring can be reduced under specific conditions, leading to various reduced derivatives. Catalytic hydrogenation using palladium on carbon is typically employed for this purpose.
  • Substitution: The hydroxyl group can be substituted with other functional groups, allowing for the synthesis of diverse derivatives. Reagents like thionyl chloride can convert the hydroxyl group to a chloride, facilitating further substitution reactions.

Research indicates that 2-(1H-Indol-1-yl)-2-methylpropan-1-ol exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. The indole structure is known for its ability to interact with biological receptors, enzymes, and proteins, potentially leading to therapeutic effects. Studies have shown that compounds with indole moieties often demonstrate significant activity against cancer cells and microbial pathogens .

The synthesis of 2-(1H-Indol-1-yl)-2-methylpropan-1-ol typically involves:

  • Alkylation of Indole: A common method is the alkylation of indole with 2-bromo-2-methylpropan-1-ol under basic conditions. This reaction is usually carried out in polar aprotic solvents such as dimethylformamide at elevated temperatures, often using potassium carbonate as a base.
  • Industrial Production: For larger-scale production, continuous flow reactors may be employed to enhance efficiency and yield. Purification techniques like recrystallization or chromatography are used to achieve high purity products.

This compound has several applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
  • Biological Research: Investigated for its potential antimicrobial and anticancer properties, contributing to drug development efforts.
  • Industrial Uses: Employed in the synthesis of dyes, pigments, and other industrial chemicals due to its unique structural properties .

The mechanism of action of 2-(1H-Indol-1-yl)-2-methylpropan-1-ol involves interactions with specific molecular targets within biological systems. The indole ring system can engage with various receptors and enzymes, influencing cellular processes. Additionally, the hydroxyl group may participate in hydrogen bonding, which can enhance the compound's binding affinity to target sites .

Similar Compounds

Several compounds share structural similarities with 2-(1H-Indol-1-yl)-2-methylpropan-1-ol:

Compound NameStructure Description
IndoleThe parent compound with a simpler structure
1-MethylindoleAn indole derivative with a methyl group at the nitrogen atom
2-MethylindoleAn indole derivative with a methyl group at the 2-position of the ring
1-(1H-indol-3-yl)-2-methylpropan-1-oneAn indole derivative featuring a ketone functional group

Uniqueness

The uniqueness of 2-(1H-Indol-1-yl)-2-methylpropan-1-ol lies in the combination of the indole ring and the branched alcohol structure. This specific arrangement imparts distinct chemical reactivity and biological properties that differ from its simpler analogs. The presence of both hydrophobic (from the indole) and hydrophilic (from the alcohol) regions allows for versatile interactions in biological systems, enhancing its potential as a lead compound in drug discovery .

XLogP3

2.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

189.115364102 g/mol

Monoisotopic Mass

189.115364102 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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